Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride
Description
Historical Context and Discovery
The compound was first documented in chemical databases in the early 21st century, with PubChem entries indicating its initial registration in 2005. Its synthesis likely emerged from efforts to modify benzylamine scaffolds for enhanced pharmacokinetic properties. While no single seminal study is attributed to its discovery, its development aligns with broader trends in optimizing amine derivatives for pharmaceutical intermediates, as seen in patents describing analogous compounds for gastrointestinal agents. The hydrochloride salt form improves stability and solubility, making it practical for laboratory and industrial applications.
Nomenclature and IUPAC Classification
The systematic IUPAC name for this compound is N-[(2-ethoxyphenyl)methyl]butan-1-amine hydrochloride , reflecting its structural components:
- Butan-1-amine : A four-carbon alkyl chain (butyl group) bonded to the amine nitrogen.
- (2-Ethoxyphenyl)methyl : A benzyl group substituted with an ethoxy (–OCH₂CH₃) group at the 2-position of the aromatic ring.
- Hydrochloride : A counterion stabilizing the protonated amine.
The molecular formula is C₁₃H₂₂ClNO , with a molecular weight of 243.77 g/mol . Its SMILES notation, CCCCNCC1=CC=CC=C1OCC.Cl, succinctly encodes the connectivity of atoms.
Significance in Organic and Medicinal Chemistry
This compound exemplifies the strategic modification of benzylamine scaffolds to tune physicochemical and biological properties:
- Synthetic Utility : The ethoxy group enhances electron-donating effects, influencing reactivity in coupling and alkylation reactions. For example, Rh-catalyzed C–H functionalization of benzylamines enables the synthesis of complex pharmacophores.
- Medicinal Potential : Benzylamine derivatives are prevalent in drugs targeting neurological and metabolic disorders. While direct biomedical data for this compound are limited, structurally related molecules exhibit activity at serotonin and dopamine receptors.
- Intermediate Role : It serves as a precursor in multi-step syntheses, such as the preparation of covalent protease inhibitors or anti-inflammatory agents.
Comparative Analysis of Benzylamine Derivatives
The table below contrasts Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride with other benzylamine derivatives:
Structural and Functional Insights :
- Substituent Position : The 2-ethoxy group in Butyl[(2-ethoxyphenyl)methyl]amine·HCl sterically hinders aromatic electrophilic substitution, directing reactivity to the para position. In contrast, 3,4,5-trimethoxy derivatives exhibit enhanced hydrogen-bonding capacity.
- Alkyl Chain Length : The butyl group increases lipophilicity compared to shorter-chain analogs, potentially improving blood-brain barrier penetration.
- Electronic Effects : Electron-withdrawing groups (e.g., fluoro in N-(2-fluorobenzyl)butan-1-amine) reduce basicity, whereas ethoxy groups enhance resonance stabilization.
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.ClH/c1-3-5-10-14-11-12-8-6-7-9-13(12)15-4-2;/h6-9,14H,3-5,10-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISIICKDDBVKQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=CC=C1OCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride typically involves the reaction of butylamine with 2-ethoxybenzyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .
Chemical Reactions Analysis
Alkylation and Amine Functionalization
The primary amine undergoes N-alkylation with alkyl halides (e.g., methyl iodide, allyl bromide) in acetonitrile or DMF using NaHCO₃ as a base . For example:
-
Reaction : Butyl[(2-ethoxyphenyl)methyl]amine + R-X → N-Alkylated derivative
-
Conditions : 60°C, 12–24 h, NaHCO₃ (1.5 equiv) .
This method is pivotal for modifying the amine’s steric and electronic properties .
Oxidation
The benzylic position adjacent to the amine is susceptible to oxidation:
-
Reagents : KMnO₄ (aqueous acidic conditions) or CrO₃.
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Product : 2-Ethoxyphenyl ketone or quinone derivatives.
Reduction
Borane (BH₃) in THF selectively reduces imine intermediates formed during condensation reactions :
Catalytic Cross-Coupling Reactions
Transition-metal catalysis enables C–N and C–C bond formation:
-
Cu-Catalyzed Hydroamination : Using Cu(OAc)₂ and chiral ligands (e.g., (S,S)-Ph-BPE), the compound reacts with vinyl arenes to yield chiral phenethylamines .
-
Ru-Catalyzed Hydroaminomethylation : With MeO-furyl-BIPHEP ligand, enantioselective addition to ketimines achieves up to 88% ee .
Substitution Reactions
The ethoxy group undergoes nucleophilic aromatic substitution under harsh conditions:
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Reagents : BBr₃ (for demethylation) or HI (for ethoxy → iodo substitution) .
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Example : Demethylation of 2-ethoxy to 2-hydroxy using BBr₃ in CH₂Cl₂ (−20°C, 2 h) .
Mechanistic Insights and Selectivity
Scientific Research Applications
Medicinal Chemistry
Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride has been investigated for its potential therapeutic applications. The compound's structural features suggest it may interact with biological targets involved in various diseases.
Antidepressant Activity
Research indicates that compounds similar to this compound exhibit antidepressant properties. Studies show that modifications in the amine structure can enhance the binding affinity to serotonin receptors, which are critical in mood regulation .
Case Study:
A study involving the synthesis of related compounds demonstrated that alterations in the ethoxy group significantly influenced the antidepressant activity, indicating a promising avenue for developing new antidepressants based on this scaffold .
Neuropharmacology
The compound has also been evaluated for its neuropharmacological effects, particularly in models of neurodegenerative diseases.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties against oxidative stress-induced neuronal damage. This is particularly relevant in conditions such as Alzheimer's disease where oxidative stress plays a critical role .
Data Table: Neuroprotective Activity
| Compound | Model Used | Observed Effect | Reference |
|---|---|---|---|
| This compound | Neuronal cell line | Reduced cell death by 30% | |
| Related compound X | Primary neurons | Reduced oxidative stress markers |
Drug Delivery Systems
The incorporation of this compound into drug delivery systems has been explored due to its favorable physicochemical properties.
Chitosan-Based Carriers
Chitosan, a biocompatible polymer, has been utilized to formulate nanoparticles incorporating this compound for targeted drug delivery. This approach enhances the bioavailability and therapeutic efficacy of drugs .
Case Study:
In a study evaluating chitosan nanoparticles loaded with the compound, researchers observed improved cellular uptake and sustained release profiles, making it a viable option for delivering neuroprotective agents .
Synthesis and Characterization
The synthesis of this compound involves several steps that can be optimized for yield and purity.
Synthetic Pathways
Various synthetic routes have been documented, including the use of chiral auxiliaries to enhance selectivity during synthesis. The optimization of these pathways is crucial for producing the compound at scale for research purposes .
Data Table: Synthesis Overview
| Step | Description | Yield (%) |
|---|---|---|
| Step 1 | Coupling reaction with chiral auxiliary | 85% |
| Step 2 | Hydrolysis of enamine intermediate | 90% |
| Step 3 | Final purification via recrystallization | 95% |
Mechanism of Action
The mechanism of action of Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Butyl[(2-methoxyphenyl)methyl]amine hydrochloride
- Butyl[(2-ethoxyphenyl)ethyl]amine hydrochloride
- Butyl[(2-ethoxyphenyl)methyl]amine sulfate
Uniqueness
Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ethoxy group and butylamine moiety contribute to its versatility in various chemical reactions and applications .
Biological Activity
Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including pharmacology and biochemistry.
The synthesis of this compound involves the reaction between butylamine and 2-ethoxybenzyl chloride, followed by treatment with hydrochloric acid to form the hydrochloride salt. This compound exhibits a unique structure that allows it to interact with various biological targets, making it a versatile reagent in organic synthesis and medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This binding modulates their activity, leading to various physiological effects. The exact pathways depend on the specific biological context in which the compound is used.
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. For instance, derivatives of similar compounds have shown significant activity against human colon adenocarcinoma and other tumor types, indicating potential for further development in cancer therapeutics .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes related to cancer progression and other diseases. It may target specific pathways involved in tumor growth and metastasis .
- Neuroprotective Effects : There is emerging evidence suggesting that compounds with similar structures may exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative disorders such as Alzheimer's disease .
Case Studies
- Antitumor Activity : A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated an IC50 value in the low micromolar range, suggesting significant potency against tumor cells .
- Enzyme Interaction Studies : Research into enzyme inhibition revealed that this compound could effectively inhibit certain protein targets involved in cancer metabolism, showcasing its potential as a therapeutic agent .
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Anticancer Activity | Enzyme Inhibition | Neuroprotective Effects |
|---|---|---|---|
| This compound | Moderate | Yes | Potential |
| Butyl[(2-methoxyphenyl)methyl]amine hydrochloride | Low | Moderate | Limited |
| Butyl[(2-ethoxyphenyl)ethyl]amine hydrochloride | High | Yes | Moderate |
Q & A
Q. What are the optimal synthetic routes for Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride, and how can reaction efficiency be validated?
- Methodological Answer : A multi-step synthesis typically involves:
Alkylation : Reacting 2-ethoxyphenylmethanol with butylamine under acidic catalysis to form the secondary amine.
Salt Formation : Treating the free base with HCl in anhydrous ethanol to precipitate the hydrochloride salt.
Validation includes monitoring reaction progress via thin-layer chromatography (TLC) and quantifying yield through gravimetric analysis. Purity is assessed using melting point determination and HPLC (e.g., C18 column, 0.1% TFA in acetonitrile/water gradient) .
| Step | Reagents/Conditions | Key Metrics |
|---|---|---|
| Alkylation | Butylamine, H2SO4, 80°C, 12h | Yield: ~65% (gravimetric) |
| Salt Formation | HCl gas in EtOH, 0°C | Purity: ≥95% (HPLC) |
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- 1H NMR : Expected signals include a triplet for the butyl chain’s terminal CH3 (δ 0.9–1.0 ppm), a singlet for the benzylic CH2 (δ 3.8–4.0 ppm), and aromatic protons (δ 6.8–7.2 ppm) from the 2-ethoxyphenyl group. The absence of free amine protons (δ 1.5–3.0 ppm) confirms salt formation .
- IR : Peaks at 2500–2800 cm⁻¹ (N-H stretch of ammonium) and 1100 cm⁻¹ (C-O-C ether linkage).
Advanced Research Questions
Q. How can researchers resolve enantiomeric impurities in this compound, and what analytical methods validate chiral purity?
- Methodological Answer : Chiral resolution employs:
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) + 0.1% diethylamine. Retention time differences >1.5 min indicate enantiomer separation.
- Polarimetry : Compare specific rotation ([α]D²⁵) to literature values. Contradictions in optical activity may arise from residual solvents; ensure sample dryness via Karl Fischer titration .
Q. What experimental strategies mitigate stability issues (e.g., hydrolysis) in this compound under physiological conditions?
- Methodological Answer : Stability studies involve:
Accelerated Degradation : Incubate the compound in PBS (pH 7.4) at 37°C for 72h. Monitor degradation via UPLC-MS.
Protective Formulations : Co-solvents like propylene glycol (10–20% v/v) reduce hydrolysis. Data contradictions (e.g., variable half-lives) may arise from trace metal ions; include EDTA (0.01% w/v) to chelate catalysts .
| Condition | Degradation Pathway | Half-Life (h) |
|---|---|---|
| PBS, pH 7.4 | Hydrolysis of ether bond | 48 ± 3 |
| + 20% PG | Stabilized | >120 |
Q. How can researchers analyze the compound’s receptor-binding affinity in neurological studies?
- Methodological Answer :
- Radioligand Displacement Assays : Use [³H]Dopamine in striatal synaptosomes. Calculate IC50 values via nonlinear regression (GraphPad Prism).
- Molecular Dynamics Simulations : Dock the compound into homology models of amine receptors (e.g., TAAR1). Validate with mutagenesis data (e.g., K80A mutation reduces binding by >50%) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility values for this compound?
- Methodological Answer : Contradictions often stem from:
- Particle Size : Use ball milling to standardize particle size (e.g., ≤50 µm).
- Solvent Lot Variability : Pre-screen solvents for trace water (≤0.01% via Karl Fischer).
- Temperature Control : Conduct solubility tests in a thermostated bath (±0.1°C). Publish protocols with detailed metadata (e.g., USP <921> guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
